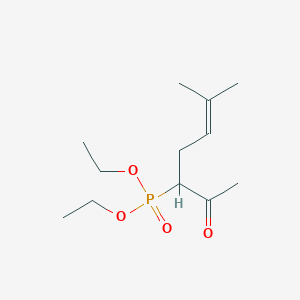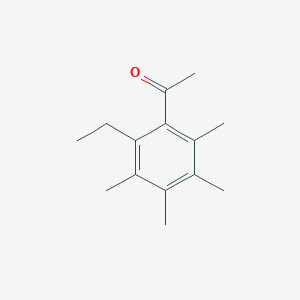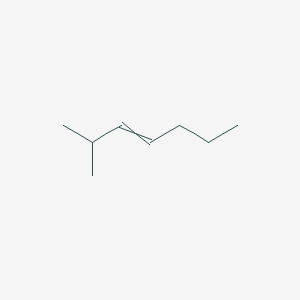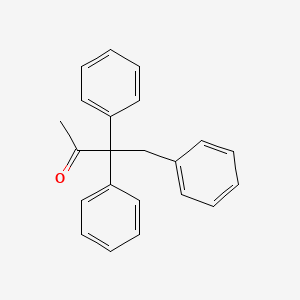
Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate is an organic compound with the molecular formula C₁₂H₂₃O₄P. It is a member of the phosphonate family, which are organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloalkenes under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of functionalized phosphonates .
Applications De Recherche Scientifique
Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Researchers utilize this compound in the study of enzyme mechanisms and metabolic pathways involving phosphonates.
Industry: This compound is employed in the production of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that process phosphonate substrates. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound with similar reactivity but lacking the additional functional groups.
Dimethyl (2-oxopropyl)phosphonate: Another phosphonate used in organic synthesis, particularly in the formation of phosphorylated heterocycles.
Uniqueness
Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate is unique due to its specific structure, which includes a 6-methyl-2-oxohept-5-en-3-yl group. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
57654-92-9 |
|---|---|
Formule moléculaire |
C12H23O4P |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C12H23O4P/c1-6-15-17(14,16-7-2)12(11(5)13)9-8-10(3)4/h8,12H,6-7,9H2,1-5H3 |
Clé InChI |
IXPZWBXXRQRGTA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC=C(C)C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)


![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)


![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)


